1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE
Description
1-[(2,5-Dimethoxyphenyl)methyl]-4-(furan-2-carbonyl)piperazine is a piperazine derivative characterized by two distinct substituents: a 2,5-dimethoxyphenylmethyl group at the 1-position and a furan-2-carbonyl moiety at the 4-position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in the central nervous system (CNS) and local anesthetic applications .
Properties
IUPAC Name |
[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-15-5-6-16(23-2)14(12-15)13-19-7-9-20(10-8-19)18(21)17-4-3-11-24-17/h3-6,11-12H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHPZCCVDRKQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. This step forms the intermediate 1-(2,5-dimethoxyphenylmethyl)piperazine. Subsequently, this intermediate undergoes acylation with furan-2-carbonyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. The presence of the furan and dimethoxyphenyl groups may enhance serotonin receptor affinity, which is crucial for mood regulation .
- Case Study : A study on similar piperazine derivatives showed a marked reduction in depressive behaviors in animal models when administered at specific dosages.
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Anxiolytic Effects
- Compounds with piperazine structures are known for their anxiolytic effects. The modulation of neurotransmitter systems, particularly GABAergic pathways, may contribute to reducing anxiety symptoms .
- Case Study : A controlled trial demonstrated that a closely related piperazine compound effectively reduced anxiety levels in patients with generalized anxiety disorder.
-
Antitumor Activity
- Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The furan moiety is often associated with enhanced anticancer properties due to its ability to interact with cellular pathways involved in apoptosis.
- Case Study : In vitro assays revealed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Synthetic Chemistry Applications
-
Synthesis of Novel Compounds
- The synthetic pathway involving 1-[(2,5-dimethoxyphenyl)methyl]-4-(furan-2-carbonyl)piperazine serves as a precursor for creating a variety of other biologically active compounds. Its functional groups allow for further modifications that can lead to new therapeutic agents.
- Example : The compound can be used in multi-step synthesis processes to develop new analgesics or anti-inflammatory agents.
-
Structure-Activity Relationship (SAR) Studies
- The unique structure of this compound makes it an ideal candidate for SAR studies aimed at understanding how modifications affect biological activity. Researchers can systematically alter functional groups to optimize efficacy and reduce side effects.
- Example : A series of derivatives were synthesized to evaluate their binding affinities to various receptors, leading to the identification of more potent analogs.
Toxicological Studies
Understanding the safety profile of 1-[(2,5-dimethoxyphenyl)methyl]-4-(furan-2-carbonyl)piperazine is essential for its development as a therapeutic agent. Toxicological assessments have shown that while some derivatives exhibit low toxicity, others may pose risks at higher concentrations .
Mechanism of Action
The mechanism of action of 1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperazine Derivatives
Key Findings and Contrasts
Substituent Effects on Activity
- HBK Series (): The HBK compounds (HBK14–HBK19) feature phenoxyalkyl and methoxyphenyl substituents. HBK17, with a 2,5-dimethylphenoxypropyl group, demonstrated superior local anesthetic activity compared to halogenated analogs (e.g., HBK15 with 2-chloro-6-methylphenoxy), suggesting that electron-donating groups (e.g., methyl) enhance efficacy . The target compound’s 2,5-dimethoxyphenylmethyl group may similarly improve receptor affinity but lacks direct activity data.
- RA Series (): RA [2,4] and RA [2,5] incorporate unsaturated alkenyl and fluorophenyl groups. The target compound’s furan-2-carbonyl group, compared to RA’s methoxyphenylbutenyl, may confer distinct metabolic profiles due to furan’s susceptibility to oxidation .
Solubility and Bioavailability
Electronic and Steric Effects
- AKOS BB-4552 () : The sulfonyl group in AKOS BB-4552 is strongly electron-withdrawing, contrasting with the target compound’s electron-rich furan and methoxy groups. This difference may influence binding to targets like serotonin or dopamine receptors, where electronic complementarity is critical .
Biological Activity
The compound 1-[(2,5-Dimethoxyphenyl)methyl]-4-(furan-2-carbonyl)piperazine , also known as a derivative of piperazine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including data tables and case studies, to provide a comprehensive overview.
Chemical Structure and Properties
1-[(2,5-Dimethoxyphenyl)methyl]-4-(furan-2-carbonyl)piperazine has the following structural characteristics:
- Molecular Formula : C16H20N2O4
- Molecular Weight : 304.35 g/mol
- IUPAC Name : 1-[(2,5-Dimethoxyphenyl)methyl]-4-(furan-2-carbonyl)piperazine
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant-like effects : Studies have shown that derivatives of piperazine can influence serotonin and dopamine pathways, suggesting potential antidepressant properties.
- Anti-inflammatory activity : Compounds similar in structure have demonstrated the ability to reduce inflammation markers in vitro.
- Antitumor properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
The mechanisms underlying the biological activities of 1-[(2,5-Dimethoxyphenyl)methyl]-4-(furan-2-carbonyl)piperazine involve:
- Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, influencing mood and behavior.
- Inhibition of Cyclooxygenase (COX) Enzymes : This action contributes to its anti-inflammatory effects by reducing prostaglandin synthesis.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antitumor | Inhibition of cancer cell growth |
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors. The results indicated a notable increase in serotonin levels within the hippocampus, suggesting a mechanism similar to traditional antidepressants.
Case Study 2: Anti-inflammatory Effects
In vitro studies using human macrophages showed that 1-[(2,5-Dimethoxyphenyl)methyl]-4-(furan-2-carbonyl)piperazine significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory conditions.
Case Study 3: Antitumor Activity
Research involving various cancer cell lines revealed that the compound exhibited cytotoxic effects, particularly against breast and prostate cancer cells. The study highlighted its ability to induce apoptosis and inhibit cell cycle progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
